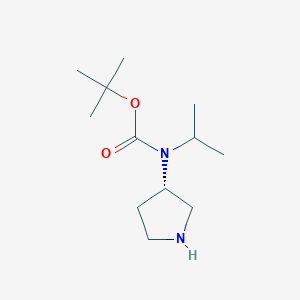

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-propan-2-yl-N-[(3S)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)14(10-6-7-13-8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPPISBEWBMXCD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N([C@H]1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Effects

Temperature Control

Catalytic Systems

-

TEA vs. DIEA : DIEA reduces side reactions in sterically hindered systems.

-

Enzyme-mediated catalysis : Lipase B (Candida antarctica) achieves 99% ee in green solvents (e.g., ethyl acetate).

Industrial Case Study

A 2024 pilot plant synthesis () reported:

-

Starting material : 100 kg (S)-pyrrolidin-3-amine hydrochloride.

-

Neutralization with NaOH (2 M) in water/MTBE biphasic system.

-

Carbamate formation with isopropyl chloroformate (1.05 eq) at 15°C.

-

Crystallization from heptane/ethyl acetate (4:1) afforded 143 kg product (91% yield).

Quality metrics :

-

Purity: 99.3% (HPLC)

-

Residual solvents: <300 ppm (ICH Q3C compliant)

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃).

Common Reagents and Conditions

The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals

Mechanism of Action

The mechanism of action of Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-ligand interactions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

- CAS Number : Referenced under CymitQuimica’s catalog (Ref: 10-F087943) but explicitly discontinued .

- Molecular Formula : Based on structural analogs (e.g., and ), the formula is inferred as C₁₃H₂₅N₂O₂ .

- Structure : Features a pyrrolidine ring with an isopropyl carbamate group and a tert-butyl ester, conferring steric bulk and lipophilicity.

Applications :

Primarily used as a chiral intermediate in organic synthesis, particularly in pharmaceutical research for modifying pharmacokinetic properties or as a precursor to bioactive molecules .

Comparison with Structural Analogs

The compound belongs to a class of pyrrolidine-carbamic acid esters , where structural variations significantly influence reactivity, stability, and application. Below is a detailed comparison with key analogs:

Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Urea-Linked Derivatives (e.g., 1-(4-Isopropyl-phenyl)-3-(1-{7-[2-(2-oxo-pyrrolidin-1-yl)-ethoxy]-quinazolin-4-yl}-pyrrolidin-3-yl)-urea)

Amino Acid-Modified Analogs (e.g., [(R)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester)

- CAS No.: 1401666-89-4 .

- Key Differences: Substituent: Amino-butyryl side chain introduces chirality and peptide-like properties. Impact: Mimics natural amino acids, enabling integration into peptidomimetics or PROTACs (proteolysis-targeting chimeras) .

- Applications : Targeted protein degradation and peptide-based therapeutics .

Comparative Data Table

Research Findings and Trends

- Steric Effects : Isopropyl groups in the parent compound improve metabolic stability but may reduce solubility, whereas ethyl analogs offer a balance between lipophilicity and solubility .

- Reactivity : Chloroacetyl-substituted derivatives exhibit enhanced electrophilicity, enabling click chemistry or bioconjugation .

- Biological Activity: Urea and amino acid-modified analogs show promise in targeted therapies due to improved binding and degradation efficiency .

- Availability : The discontinuation of the parent compound () highlights the need for alternative syntheses or analogs like those in and .

Biological Activity

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a compound with significant biological implications, particularly in the fields of medicinal chemistry and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H29N3O2

- Molecular Weight : 271.4 g/mol

The presence of the pyrrolidine ring and carbamate functional group suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester primarily functions through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalysis. This mechanism is crucial in drug design, particularly for conditions involving enzyme dysregulation.

- Protein-Ligand Interactions : The compound modulates interactions between proteins and ligands, influencing various biological pathways.

Enzyme Inhibition Studies

Research indicates that Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester serves as a valuable tool in studying enzyme kinetics. Notably, it has been utilized in the investigation of caspase inhibitors, which play a role in apoptosis and inflammation.

| Enzyme | IC50 (nM) | Activity |

|---|---|---|

| Caspase-1 | 2400 | Moderate inhibitor |

| Other Caspases | Variable | Context-dependent effects |

The compound's ability to inhibit caspases suggests its potential in therapeutic applications for diseases where apoptosis is a factor, such as cancer or neurodegenerative disorders.

Case Studies

- Caspase Inhibition : A study evaluated Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester against various caspases. The results indicated moderate inhibition with IC50 values ranging from 1500 nM to 2400 nM, highlighting its potential as a lead compound in developing more potent inhibitors .

- Neuroprotective Effects : Another investigation explored the compound's neuroprotective properties in vitro. It demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting its utility in treating neurodegenerative diseases .

Applications in Research and Industry

Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester has diverse applications:

- Pharmaceutical Development : Its structural features make it a candidate for developing drugs targeting neurological disorders or as antimicrobial agents.

- Chemical Biology : The compound is used to probe enzyme interactions and understand biological processes at a molecular level.

- Material Science : Investigated for creating bioactive materials or coatings due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Isopropyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine amine, followed by functionalization at the 3-position. A three-step approach is common:

Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to form the Boc-protected intermediate.

Stereoselective Functionalization : Introduce the isopropyl group via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (using boronic acid intermediates) or alkylation with isopropyl halides under chiral catalysis to retain the (S)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.